molecular formula C16H19NO3S B10895507 N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide

N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B10895507
M. Wt: 305.4 g/mol
InChI Key: QIAINPANZBVSKL-UHFFFAOYSA-N
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Description

N~1~-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by the presence of a methoxyphenethyl group and a methylbenzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE typically begins with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution at pH 9 . This reaction yields the parent molecule, which can then be further modified by treating it with various alkyl or aralkyl halides using N,N-dimethylformamide as a solvent and lithium hydride as an activator .

Industrial Production Methods

While specific industrial production methods for N1-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

    Oxidation and Reduction: The methoxyphenethyl group can undergo oxidation to form corresponding quinones, while reduction reactions can target the sulfonamide moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted sulfonamides and oxidized derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of the methoxyphenethyl and methylbenzenesulfonamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-13-3-9-16(10-4-13)21(18,19)17-12-11-14-5-7-15(20-2)8-6-14/h3-10,17H,11-12H2,1-2H3

InChI Key

QIAINPANZBVSKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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